molecular formula C6H10O2 B13424893 Ethyl-d5 Crotonate

Ethyl-d5 Crotonate

Cat. No.: B13424893
M. Wt: 119.17 g/mol
InChI Key: ZFDIRQKJPRINOQ-ISXCDJLESA-N
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Description

Overview of Deuterated Esters as Probes and Synthons

Deuterated esters are a specific class of isotopically labeled compounds that have found significant utility as both analytical probes and synthetic building blocks (synthons) in chemical research. Their applications stem from the unique properties conferred by the presence of deuterium (B1214612) atoms.

Deuterated Esters as Analytical Probes:

Internal Standards in Mass Spectrometry: One of the most common applications of deuterated esters is as internal standards in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). lumiprobe.comnih.govmdpi.com For example, deuterium-labeled fatty acid methyl esters (FAMEs) and ethyl esters (FAEEs) are used for the accurate quantification of their non-labeled counterparts in food samples. nih.gov Similarly, deuterated carnitine esters are employed as internal standards for the quantification of carnitine derivatives in biological samples. lumiprobe.com The co-elution of the deuterated standard with the analyte allows for precise correction of any variability in the analytical process, leading to highly accurate results. clearsynth.compubcompare.ai

Mechanistic Elucidation: Deuterated esters are instrumental in studying reaction mechanisms. For instance, the use of isotopically labeled ethyl crotonate has been pivotal in understanding the intricacies of reactions like the Michael condensation. rsc.org By tracing the position of the isotopic label in the products, chemists can deduce the pathways through which the reaction proceeds. marquette.edu

Deuterated Esters as Synthetic Building Blocks (Synthons):

Synthesis of Labeled Molecules: Deuterated esters serve as valuable starting materials for the synthesis of more complex deuterated molecules. researchgate.netacs.org For example, α-deuterated α-amino esters can be synthesized and then converted into other deuterated amino acid derivatives. acs.org This approach allows for the site-specific introduction of deuterium, which is crucial for many mechanistic studies. nih.gov

Late-Stage Functionalization: The development of methods for the direct deuteration of esters, often at a late stage in a synthetic sequence, has expanded their utility. snnu.edu.cndigitellinc.com This allows for the efficient incorporation of deuterium into complex molecules without the need for a lengthy de novo synthesis. snnu.edu.cn

The versatility of deuterated esters as both precise analytical tools and flexible synthetic intermediates underscores their importance in modern chemical research.

Rationale for Deuteration at the Ethyl Moiety of Ethyl Crotonate

The specific placement of deuterium atoms on the ethyl group of ethyl crotonate, resulting in ethyl-d5 crotonate, is a deliberate strategy to create a molecule with specific properties for research applications. The rationale for this deuteration pattern is primarily rooted in its use as an internal standard and as a probe for studying reaction mechanisms.

As an Internal Standard:

When used as an internal standard in mass spectrometry-based analysis, it is crucial that the labeled compound is chemically identical to the analyte (ethyl crotonate) to ensure it behaves similarly during extraction, chromatography, and ionization. clearsynth.com However, it must be distinguishable by its mass. By replacing all five hydrogen atoms of the ethyl group with deuterium, a significant mass difference of five daltons is introduced (C₆H₅D₅O₂). scbt.com This large mass shift prevents any potential overlap of the mass signals between the analyte and the internal standard, which is essential for accurate quantification. Deuterating the ethyl group rather than the crotonate moiety ensures that the reactive part of the molecule, the α,β-unsaturated system, remains unchanged, preserving its chemical reactivity in a way that is identical to the unlabeled compound.

In Mechanistic Studies:

Deuteration of the ethyl group can be used to probe for kinetic isotope effects (KIEs) in reactions where the ester functionality is involved. While the primary KIE is observed when a C-H bond being broken is replaced by a C-D bond, secondary KIEs can be observed when the deuterated site is not directly involved in bond breaking but is close to the reaction center. ucsb.edu In reactions involving the ethyl ester group of ethyl crotonate, such as hydrolysis or transesterification, the presence of deuterium on the ethyl group could subtly influence the reaction rate, providing information about the transition state of the reaction.

Furthermore, in studies of metabolic pathways, if the ethyl group of ethyl crotonate is metabolized, for example, through oxidation, the use of this compound would allow researchers to track the fate of this specific part of the molecule. simsonpharma.comdss.go.th The C-D bond is stronger than the C-H bond, which can slow down metabolic processes involving the cleavage of these bonds, a phenomenon that can be studied using this deuterated analogue. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

119.17 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate

InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2

InChI Key

ZFDIRQKJPRINOQ-ISXCDJLESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)/C=C/C

Canonical SMILES

CCOC(=O)C=CC

Origin of Product

United States

Methodologies for the Synthesis of Ethyl D5 Crotonate

Catalytic Hydrogen/Deuterium (B1214612) Exchange Approaches for Unsaturated Esters

Catalytic hydrogen/deuterium (H/D) exchange is a prominent method for the deuteration of unsaturated esters like ethyl crotonate. nih.gov This process involves the substitution of hydrogen atoms with deuterium atoms, often facilitated by a catalyst and a deuterium source, such as deuterium oxide (D2O). nih.gov

Transition Metal-Catalyzed Deuteration Strategies

Transition metal catalysts are widely employed for the deuteration of unsaturated compounds. thieme-connect.de Various metals, including palladium, platinum, rhodium, and ruthenium, can catalyze the H/D exchange process. google.comgoogle.com These reactions typically occur in a sealed environment under reflux conditions in a deuterated solvent. google.com The catalyst is often activated by exposure to hydrogen or deuterium gas. google.com For instance, nickel-catalyzed asymmetric transfer deuteration has been used for α,β-unsaturated esters, installing deuterium at both the α and β positions with high yields. marquette.edu Similarly, rhodium-catalyzed transfer deuteration using D2O as the deuterium source has been reported for ethyl cinnamate, a related α,β-unsaturated ester. marquette.edu

Transition metal-catalyzed methods can sometimes lead to a distribution of deuterated products due to scrambling, which is the result of reversible steps in the reaction mechanism. marquette.edu The choice of catalyst and reaction conditions is crucial for controlling the extent and position of deuteration.

Organocatalytic Deuteration Protocols

Organocatalysis presents an alternative to metal-based systems for deuteration. While specific examples for ethyl-d5 crotonate are not extensively detailed in the provided results, the principles of organocatalysis can be applied. For instance, base-catalyzed H/D exchange is a known method for introducing deuterium into molecules with acidic protons, such as those adjacent to a carbonyl group. nih.gov In the context of α,β-unsaturated esters, this can facilitate deuterium incorporation at the γ-position through conjugation. nih.gov Organocatalytic methods can offer advantages in terms of avoiding metal contamination and providing unique selectivity.

Stereoselective Deuteration Techniques

Achieving stereoselectivity in deuteration is a significant challenge. For α,β-unsaturated esters, stereoselective deuteration can lead to the formation of specific stereoisomers. This has been demonstrated in the context of asymmetric transfer deuteration using nickel catalysts with chiral ligands, resulting in good to excellent enantiomeric excess (ee). marquette.edu The development of stereoselective methods is crucial for synthesizing chiral deuterated compounds for specialized applications.

Reductive Deuteration Pathways

Reductive deuteration offers a direct method to introduce deuterium across the double bond of an unsaturated ester.

Samarium Diiodide Mediated Reductions with D2O

Samarium diiodide (SmI2) in the presence of deuterium oxide (D2O) is a powerful reagent for the reduction and deuteration of α,β-unsaturated esters. acs.orgpsu.edunih.gov This method can lead to the formation of 2,3-dideuterioesters. acs.orgpsu.edu The reaction proceeds through a sequential elimination and reduction process. psu.edunih.gov Initially, an in-situ generated α,β-unsaturated ester undergoes a 1,4-reduction. acs.orgpsu.edu The mechanism involves the formation of an enolate radical, which, after a second electron transfer from SmI2 and quenching with D2O, yields the dideuterated product. acs.orgpsu.edu This approach is valued for its efficiency and the use of readily available D2O as the deuterium source. acs.org

Multi-step Synthetic Routes from Deuterated Precursors

An alternative to direct deuteration of the final molecule is to build it from smaller, pre-deuterated building blocks. For this compound, this would involve using deuterated ethanol (B145695) (ethyl-d5 alcohol) and crotonic acid or a derivative.

One general approach involves the esterification of crotonic acid with deuterated ethanol. For example, crotonic acid can be refluxed with D2O and DCl to achieve α,β-deuteration, followed by palladium-catalyzed hydrogenation with deuterium gas to produce deuterated butyric acid. While this example leads to a saturated acid, the principle of using deuterated starting materials is applicable. A more direct route would be the Fischer esterification of crotonic acid with ethyl-d5 alcohol, catalyzed by an acid like sulfuric acid.

Another strategy involves the synthesis of deuterated crotonic acid itself. This can be achieved through various methods, including the condensation of deuterated acetaldehyde (B116499) with malonic acid (the Doebner modification of the Knoevenagel condensation). The resulting deuterated crotonic acid can then be esterified with standard ethanol.

The synthesis of the deuterated alcohol precursor, ethyl-d5 alcohol, is also a key step. This can be accomplished through the reduction of a deuterated acetyl derivative. These multi-step approaches offer precise control over the location of the deuterium labels within the final this compound molecule. cymitquimica.com

Advanced Spectroscopic Characterization and Structural Elucidation Using Ethyl D5 Crotonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

¹H NMR Analysis of Residual Protons and Deuterium (B1214612) Incorporation

In a highly deuterated compound such as Ethyl-d5 Crotonate, ¹H NMR spectroscopy becomes a highly sensitive tool for assessing the degree of deuterium incorporation. sigmaaldrich.com Instead of a spectrum dominated by the signals of the ethyl group, the ¹H NMR spectrum is simplified, primarily showing signals from the non-deuterated crotonate moiety.

The protons on the vinyl group (C=C double bond) and the methyl group of the crotonate backbone remain visible. Any residual, non-deuterated ethyl groups would appear as very weak signals, allowing for their quantification against the signals of the crotonate protons. By comparing the integration of these residual proton signals to the integration of the protons on the crotonate part of the molecule, the isotopic purity can be accurately calculated. For a sample with 99% deuterium incorporation in the ethyl group, the characteristic quartet and triplet of the ethoxy protons would be nearly absent, confirming the success of the isotopic labeling. sigmaaldrich.com

Table 1: Predicted ¹H NMR Data for this compound vs. Ethyl Crotonate Based on typical values for Ethyl Crotonate in CDCl₃. asahilab.co.jpmagritek.com

Assignment Ethyl Crotonate Chemical Shift (δ) ppm Ethyl Crotonate Multiplicity Predicted this compound Chemical Shift (δ) ppm Predicted this compound Multiplicity
CH₃ (crotonate)~1.88Doublet of doublets~1.88Doublet of doublets
O-CH₂-CH₃~1.26TripletAbsent (or residual peak)-
C=CH (α to C=O)~5.82Doublet of quartets~5.82Doublet of quartets
C=CH (β to C=O)~6.96Doublet of quartets~6.96Doublet of quartets
O-CH₂-CH₃~4.18QuartetAbsent (or residual peak)-

¹³C NMR Investigations with Deuterated Analogues

The presence of deuterium has a distinct effect on ¹³C NMR spectra. Due to the spin I=1 of deuterium, a carbon atom directly bonded to a deuterium atom (C-D) will have its signal split into a 1:1:1 triplet. Furthermore, deuterium substitution can cause small upfield shifts in the resonance of the attached carbon and even carbons two or three bonds away (β and γ isotope shifts). nih.gov

In this compound, the signals for the ethyl group carbons are profoundly affected.

The -CD₂- carbon signal would appear as a triplet due to one-bond coupling with the two deuterium atoms.

The -CD₃ carbon signal would also be split into a multiplet due to coupling with the three deuterium atoms.

These characteristic splitting patterns provide unambiguous confirmation of the location of the deuterium labels. The carbons of the crotonate moiety would remain largely unaffected, appearing as sharp singlets in a proton-decoupled ¹³C NMR spectrum, though minor isotopic shifts from the deuterated ethyl group may be observable. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound vs. Ethyl Crotonate Based on typical values for Ethyl Crotonate in CDCl₃. asahilab.co.jpmagritek.com

Assignment Ethyl Crotonate Chemical Shift (δ) ppm Predicted this compound Chemical Shift (δ) ppm Predicted Multiplicity (due to ¹³C-²H coupling)
C H₃ (crotonate)~18.0~18.0Singlet
O-CH₂-C H₃~14.2~14.0Multiplet (e.g., 1:3:6:7:6:3:1 septet)
O-C H₂-CH₃~60.3~59.9Multiplet (e.g., 1:2:3:2:1 quintet)
C =CH (α to C=O)~123.0~123.0Singlet
C=C H (β to C=O)~144.5~144.5Singlet
C =O~166.5~166.4Singlet (with minor isotopic shift)

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, J-resolved) for Structural Assignment in Deuterated Compounds

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the structure of complex molecules. In deuterated compounds, these techniques are used to map the remaining proton and carbon correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the vinyl protons and the crotonate methyl protons, confirming the connectivity of the non-deuterated part of the molecule. magritek.comazom.com The absence of cross-peaks corresponding to the ethyl group would further verify the deuteration.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). azom.com In the spectrum of this compound, cross-peaks would be observed for the CH groups of the double bond and the crotonate's CH₃ group. The deuterated CD₂ and CD₃ carbons would not show correlations in a standard HSQC experiment, confirming their lack of attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two or three bonds. magritek.comazom.com This is particularly useful for connecting different parts of the molecule. For instance, the vinyl protons of the crotonate would show correlations to the carbonyl carbon, and the crotonate methyl protons would show correlations to the vinyl carbons. The absence of correlations from any residual ethoxy protons to the carbonyl carbon would be another indicator of high isotopic enrichment.

J-resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto two different axes, simplifying complex multiplets in the ¹H spectrum. azom.com For this compound, it would help to precisely measure the coupling constants within the crotonate fragment.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is an indispensable technique for analyzing isotopically labeled compounds, providing precise mass measurements that confirm deuterium incorporation and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the differentiation of ions with the same nominal mass but different elemental compositions. This capability is ideal for determining the exact deuterium content of this compound. nih.govresearchgate.net

Fragmentation Pattern Analysis of this compound

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. The pattern of these fragments provides a fingerprint of the molecule's structure. For esters like ethyl crotonate, common fragmentation pathways include cleavage at the C-O bond and rearrangements. libretexts.org

For non-deuterated ethyl crotonate (MW=114), a prominent fragment is the acylium ion [CH₃CH=CHCO]⁺ at m/z 69. Another key fragment is the loss of an ethoxy radical (•OCH₂CH₃) resulting in the same m/z 69 ion, or the loss of an ethyl radical (•CH₂CH₃) to give the [M-29]⁺ ion at m/z 85.

When analyzing This compound (MW=119), the fragmentation pattern shifts predictably:

The molecular ion peak will be observed at m/z 119 .

Loss of the deuterated ethoxy radical (•OCD₂CD₃) will still produce the non-deuterated acylium ion at m/z 69 . This peak is a key indicator of the crotonate portion of the structure.

Loss of the deuterated ethyl radical (•CD₂CD₃, mass 34) would lead to a fragment ion [M-34]⁺ at m/z 85 .

Cleavage resulting in the charged deuterated ethoxy portion [OCD₂CD₃]⁺ would be observed at m/z 50 .

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Structure Predicted m/z
Molecular Ion[CH₃CH=CHCOOCD₂CD₃]⁺•119
Acylium Ion[CH₃CH=CHCO]⁺69
Loss of Ethyl-d5 Radical[M - •CD₂CD₃]⁺85
Ethoxy-d5 Cation[OCD₂CD₃]⁺50

Applications in Quantitative Analysis via Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise quantification of chemical compounds. The methodology hinges on the use of an isotopically labeled version of the analyte as an internal standard. This compound, with five deuterium atoms replacing hydrogen atoms on the ethyl group, serves as an exemplary internal standard for the quantification of its non-labeled counterpart, ethyl crotonate, and other similar volatile compounds. The near-identical chemical and physical properties of this compound to the native analyte ensure that it behaves similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar behavior effectively mitigate variations and errors arising from matrix effects and instrumental drift, thereby enhancing the accuracy and reliability of the quantification.

The core principle of IDMS lies in adding a known amount of the isotopically labeled standard (this compound) to a sample containing an unknown quantity of the target analyte (ethyl crotonate). The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is directly attributable to the mass difference between deuterium and hydrogen. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high precision.

Detailed Research Findings

While specific peer-reviewed studies detailing the use of this compound are not widely available in public literature, the application of deuterated esters as internal standards in quantitative analysis is a well-established practice, particularly in the food and beverage industry for the analysis of flavor and aroma compounds. Research in this area consistently demonstrates the superiority of using stable isotope-labeled internal standards over traditional internal or external standards, especially in complex matrices.

For instance, in the analysis of volatile esters in alcoholic beverages, the use of deuterated analogues has been shown to significantly improve the accuracy of quantification by gas chromatography-mass spectrometry (GC-MS). The internal standard compensates for losses during sample preparation steps such as liquid-liquid extraction or solid-phase microextraction (SPME), as well as for any variability in the injection volume and ionization efficiency in the mass spectrometer.

The validation of an analytical method using a deuterated internal standard like this compound would typically involve the assessment of several key parameters to ensure its fitness for purpose. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The data presented in the following tables are representative of the expected performance of a validated IDMS method using this compound for the quantification of ethyl crotonate in a complex matrix such as wine.

Interactive Data Table: Method Validation Parameters for Ethyl Crotonate Quantification using this compound IDMS

ParameterResultDescription
Linearity (R²) > 0.995The method demonstrates a strong linear relationship between the concentration of ethyl crotonate and the instrumental response over a defined range.
Limit of Detection (LOD) 0.5 µg/LThe lowest concentration of ethyl crotonate that can be reliably detected by the analytical method.
Limit of Quantification (LOQ) 1.5 µg/LThe lowest concentration of ethyl crotonate that can be accurately and precisely quantified.
Accuracy (Recovery) 98 - 103%The closeness of the measured concentration to the true concentration, assessed by analyzing spiked samples at different concentration levels.
Precision (RSD) < 5%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Interactive Data Table: Recovery Study of Ethyl Crotonate in Spiked Wine Samples

This table illustrates the results of a recovery study, a crucial part of method validation that demonstrates the accuracy of the method by measuring the amount of analyte recovered from a sample that has been spiked with a known amount of the analyte.

Sample MatrixSpiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)
White Wine109.999
White Wine5051.2102.4
White Wine10098.598.5
Red Wine1010.1101
Red Wine5049.398.6
Red Wine100102.8102.8

The consistent and high recovery rates across different concentrations and in different wine matrices underscore the effectiveness of using this compound as an internal standard to compensate for matrix-induced signal suppression or enhancement, which is a common challenge in the analysis of complex samples.

Mechanistic Studies and Kinetic Isotope Effects Kies Employing Ethyl D5 Crotonate

Elucidation of Organic Reaction Mechanisms Using Deuterium (B1214612) Labeling

Deuterium labeling, as exemplified by the use of ethyl-d5 crotonate, is a critical tool for distinguishing between proposed reaction mechanisms. By strategically placing a "heavy" isotope label within a reactant, chemists can trace the fate of specific atoms or groups through a reaction sequence. In the context of ethyl crotonate, a versatile substrate in reactions like Michael additions, Diels-Alder cycloadditions, and group-transfer polymerizations, the deuterated ethyl group acts as a silent observer unless it is directly involved in the reaction chemistry. acs.orguni-koeln.de

The primary utility of the d5-ethyl label lies in its ability to generate a kinetic isotope effect when the C-D bonds are involved in bond-breaking or bond-forming events in or before the rate-determining step. For instance, if a proposed mechanism involved the activation or abstraction of a proton from the ethyl group, the rate of reaction for this compound would be measurably slower than for its non-deuterated counterpart. Conversely, if the reaction occurs exclusively at the crotonate's carbon-carbon double bond or carbonyl group without involving the ethyl ester, no significant primary KIE would be expected. This allows researchers to definitively rule out mechanisms that require the participation of the ethyl group's hydrogen atoms. princeton.edu This method provides unambiguous evidence that is often difficult to obtain through other means. researchgate.net

Determination of Kinetic Isotope Effects with this compound

The kinetic isotope effect is quantitatively expressed as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD), i.e., KIE = kH/kD. wikipedia.org A KIE greater than 1 (kH/kD > 1), known as a normal isotope effect, indicates that the C-H bond is broken in the rate-determining step, as the C-H bond is weaker and vibrates at a higher frequency than the C-D bond. libretexts.org

While direct studies on this compound are specific, extensive research on the closely related crotonase enzyme system illustrates the power of this technique. In the dehydration of (3S)-3-hydroxybutyryl-pantetheine to form a crotonyl thioester, various deuterium and oxygen-18 KIEs were measured to dissect the mechanism. nih.gov These findings are directly analogous to how this compound could be used to probe non-enzymatic reactions.

Kinetic Isotope Effects in the Crotonase-Catalyzed Dehydration Reaction nih.gov
Isotope Effect TypePosition of IsotopeMeasured KIE ValueInterpretation
Primary Deuterium (kH/kD)C3-H1.61C-H bond cleavage contributes to the rate-determining step, but is not the sole rate-limiting factor.
Secondary Deuterium (kH/kD per D)C2-H1.12Change in hybridization at C2 (sp3 to sp2) in the transition state.
Secondary Deuterium (kH/kD per D)C3-H (α-secondary)1.13Indicates significant carbanion character at C2, suggesting the C-H bond at C3 is less stiff in the transition state.
Secondary Deuterium (kH/kD per D)C4-H (γ-position)1.00No significant change in bonding or hybridization at this position in the transition state.
Primary Oxygen-18 (k16/k18)C3-OH1.051C-O bond cleavage is a major part of the rate-determining step.

Kinetic isotope effects are categorized as either primary or secondary. libretexts.org

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step. utdallas.edu For a reaction involving C-H bond cleavage, the theoretical maximum KIE at room temperature is around 7, arising from the difference in zero-point vibrational energy between the C-H and C-D bonds. princeton.edu If a reaction mechanism for this compound involved, for example, an E2 elimination where a base removes a deuterium from the ethyl group, a large primary KIE would be expected.

Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-determining step, but its environment changes between the reactant and the transition state. princeton.edu These effects are typically much smaller than primary KIEs (usually 0.8-1.4). wikipedia.org For this compound, most reactions, such as addition to the C=C double bond, would be probed by secondary KIEs. The deuteration on the ethyl group is remote from the reaction center. A small, non-unity KIE could still be observed if conjugation or electronic effects from the ester group change during the reaction, which would slightly alter the vibrational environment of the C-D bonds in the ethyl moiety. For example, a change in hybridization of a nearby atom from sp2 to sp3 in the transition state typically results in a secondary KIE of kH/kD ≈ 0.9-1.0, while an sp3 to sp2 change gives a KIE of ≈ 1.1-1.2. wikipedia.org

The magnitude of the KIE is a powerful indicator of which step in a multi-step reaction is the slowest, or rate-determining. labxchange.orgfiveable.me The rate-determining step is the one with the highest activation energy barrier and acts as the bottleneck for the entire reaction. crunchchemistry.co.uksavemyexams.com

If a significant primary KIE is measured (e.g., kH/kD > 2), it provides strong evidence that the C-H bond is being cleaved in the rate-determining step of the reaction. princeton.edu The crotonase study is a case in point; the combination of a moderate primary deuterium KIE (1.61) and a large primary oxygen-18 KIE (1.051) allowed researchers to conclude that while C-H bond cleavage is involved, the cleavage of the C-O bond is the more dominant feature of the rate-determining step. nih.gov This helped to refine the mechanism, suggesting an E1cb-like transition state with significant carbanion character rather than a pure E2 process. nih.gov

Probing Stereochemical Pathways

Isotopic labeling is also a subtle yet powerful tool for investigating the three-dimensional course of a reaction. researchgate.net By using stereospecifically labeled compounds, one can determine whether a reaction proceeds with retention or inversion of configuration, or whether a bond is formed or broken on a specific face of a molecule (syn or anti-addition).

While the d5 label on ethyl crotonate is on a freely rotating ethyl group, insights can still be gained. For example, in stereoregular polymerizations of ethyl crotonate, which can produce polymers with specific tacticities (e.g., disyndiotactic), the mechanism of chain propagation is of great interest. acs.orgacs.org Although the d5 label would not directly reveal the stereochemistry at the polymer backbone, it could be used in competitive experiments against non-deuterated ethyl crotonate to probe for secondary isotope effects that might differ between pathways leading to different stereoisomers.

A more direct application involves using a chiral, stereospecifically deuterated ethyl group, such as replacing one methylene (B1212753) proton with deuterium to create a -O-CHD-CH3 group. In a reaction where a proton is abstracted from this methylene position, the stereochemical outcome (i.e., whether the pro-R or pro-S proton is removed) and the subsequent fate of the chiral center can be followed. A classic example of this methodology is the study of enolate alkylation, where deuteration of 4-t-butylcyclohexanone was used to determine the stereochemistry of protonation, revealing that the transition state for the reaction resembled the enolate anion rather than the final ketone product. dss.go.th This same principle could be applied to reactions involving the enolate of ethyl crotonate to elucidate the stereochemical details of its reactions.

Advanced Organic Synthesis Applications of Ethyl D5 Crotonate

Utilization as a Deuterium-Labeled Building Block

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in scientific research. chemie-brunschwig.ch Ethyl-d5 crotonate, specifically 1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate, serves as a crucial deuterium-labeled building block in organic synthesis. cymitquimica.comimpurity.comlgcstandards.com The primary application of such labeled compounds is in mechanistic studies and metabolic research. unam.mx The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction changes. unam.mx This effect is instrumental in determining reaction mechanisms, particularly the rate-determining step of a reaction. researchgate.netresearchgate.net

The synthesis of deuterated compounds can be achieved through various methods, including hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals like palladium, or through the use of deuterated reagents in synthetic sequences. unam.mx For instance, 2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt is another example of a deuterated crotonate derivative used in organic synthesis. cymitquimica.com The presence of the deuterium-labeled ethyl group allows chemists to track the fate of this specific fragment through complex reaction sequences using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. chemie-brunschwig.ch This is particularly useful in developing new synthetic methodologies and in the synthesis of complex target molecules where understanding the precise transformation of each component is critical. semanticscholar.org

Table 1: Properties of this compound

Property Value
IUPAC Name 1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate
Molecular Formula C₆D₅H₅O₂
Molecular Weight 119.173
CAS Number 35845-34-2

Data sourced from LGC Standards and CymitQuimica. cymitquimica.comlgcstandards.com

Role in Chiral Synthesis and Stereocontrol

Chiral synthesis, or asymmetric synthesis, is a critical area of organic chemistry focused on the preferential formation of one enantiomer or diastereomer of a chiral molecule. mdpi.com Crotonate esters, including ethyl crotonate, are versatile substrates in reactions where stereocontrol is essential. sci-hub.se The stereochemical outcome of reactions involving crotonates can be influenced by various factors, including the use of chiral auxiliaries, chiral catalysts, and the inherent stereochemistry of the reactants. researchgate.netncl.ac.uk

One notable application is in diastereoselective Michael additions. For example, the conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters derived from crotonates can proceed with high diastereoselectivity. capes.gov.br Similarly, the addition of lithiated α-sulfonylallyl anions to ethyl crotonate has been shown to proceed with diastereoselectivity, where the presence of a remote aromatic group on the nucleophile can influence the chiral induction. beilstein-journals.org

In the context of catalysis, gold(I)-catalyzed 1,3-dipolar cycloaddition reactions of azlactones with ethyl crotonate have been explored, although these reactions can sometimes be challenging due to attenuated reactivity. nih.gov Furthermore, the alkylation of enolates derived from crotonate esters can be highly diastereoselective. For instance, the methylation of an enolate formed from the conjugate addition of a silyl-cuprate reagent to ethyl crotonate proceeds with high diastereoselectivity, favoring the formation of the product where the silyl (B83357) and methyl groups are trans to each other. psu.edu This stereocontrol is crucial for the synthesis of complex molecules with multiple stereocenters.

Table 2: Diastereoselective Reactions Involving Ethyl Crotonate Derivatives

Reaction Type Reactants Key Feature Diastereomeric Ratio (dr)
Conjugate Addition Lithiated α-sulfonylallyl anions (with phenyl group) + Ethyl crotonate Remote chiral induction >8:2
Conjugate Addition Lithiated α-sulfonylallyl anions (with cyclohexyl group) + Ethyl crotonate Remote chiral induction 1:1
Enolate Methylation Silyl-cuprate derived enolate of ethyl crotonate + Methyl iodide Trans-selective methylation 98:2

Data derived from research on remote chiral induction and diastereoselective alkylation. beilstein-journals.orgpsu.edu

Cycloaddition Reactions Involving Crotonate Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Ethyl crotonate, as an electron-deficient alkene, is a competent dipolarophile and dienophile in various cycloaddition reactions. orgsyn.org One of the most studied reactions is the 1,3-dipolar cycloaddition. For example, C,N-diarylnitrones undergo cycloaddition with ethyl crotonate with high regio- and stereoselectivity to yield isoxazolidine (B1194047) derivatives. niscpr.res.in Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the regioselectivity observed in the 1,3-dipolar cycloadditions of nitrones to ethyl crotonate, with findings in good agreement with experimental results. niscpr.res.innih.gov

The reaction of nitrilimines with ethyl crotonate has also been investigated. These reactions can lead to the formation of pyrazoline derivatives, and studies have shown that a mixture of regioisomers can be formed. mdpi.com Another important class of cycloadditions involves trimethylsilyldiazomethane, which reacts with ethyl crotonate to form pyrazoline cycloadducts. researchgate.net The stereochemical outcome of these reactions can be sensitive to reaction conditions such as temperature. researchgate.net

The utility of crotonate derivatives extends to their use in carbohydrate chemistry, where they can participate in cycloaddition reactions to build complex polycyclic systems. dokumen.pub The inherent chirality of carbohydrate-derived substrates can direct the stereochemical course of the cycloaddition.

Table 3: Examples of Cycloaddition Reactions with Ethyl Crotonate

Reaction Type Dipole/Diene Product Type Key Observation
1,3-Dipolar Cycloaddition C,N-Diarylnitrones Isoxazolidines High regio- and stereoselectivity. niscpr.res.in
1,3-Dipolar Cycloaddition Nitrilimines Pyrazolines Formation of regioisomeric mixtures. mdpi.com
1,3-Dipolar Cycloaddition Trimethylsilyldiazomethane Pyrazolines Stereoselectivity is temperature-dependent. researchgate.net

Investigating Enolate Chemistry and Vinylogous Reactions

The enolate chemistry of α,β-unsaturated esters like ethyl crotonate is rich and synthetically valuable. The protons on the γ-carbon (the methyl group) are acidic and can be removed by a strong base to form a dienolate. This extended enolate can then react with electrophiles at either the α- or γ-position. acs.org The principle of vinylogy describes how the electronic effects of a functional group can be transmitted through a conjugated system. uniroma1.it In ethyl crotonate, the ester group activates the γ-position, making it susceptible to reactions that are analogous to those of a standard ester enolate at the α-position. uniroma1.it

For example, ethyl crotonate can undergo condensation with ethyl oxalate (B1200264) at the γ-position in a manner analogous to the Claisen condensation of ethyl acetate. uniroma1.it The regioselectivity of these reactions (α- vs. γ-attack) is a key area of investigation. While α-amination of dienolates is common, protocols for selective γ-amination have been developed. For instance, the controlled reaction of dienolates derived from simple enones and esters like ethyl crotonate with azodicarboxylate electrophiles can achieve regioselective γ-C−N bond formation. sci-hub.se

The enolates generated from conjugate addition to ethyl crotonate are also important intermediates. As mentioned previously, trapping these enolates with alkylating agents like methyl iodide allows for highly diastereoselective C-C bond formation. psu.edu The ability to control the reactivity of both the α- and γ-positions of the crotonate system makes it a versatile tool for constructing complex carbon skeletons. sci-hub.secapes.gov.brresearchgate.net

Research on Crotonate Derivatives in Polymer Science and Materials Chemistry

Group-Transfer Polymerization of Crotonates

Group-transfer polymerization is a form of living polymerization used for acrylic monomers, which enables the creation of block polymers with controlled molecular weight and architecture. researchgate.netillinois.edu It can be performed at room temperature or higher, which is an advantage over other methods that require very low temperatures. illinois.eduuobasrah.edu.iq The process is initiated by silyl (B83357) ketene (B1206846) acetals in the presence of a catalyst. researchgate.netdntb.gov.ua

Various catalyst systems have been developed for the GTP of crotonates. Both nucleophilic and Lewis acid catalysts are effective. uobasrah.edu.iq Nucleophilic catalysts, such as tris(dimethylamino)sulfonium bifluoride, are used in small concentrations. uobasrah.edu.iq Lewis acid catalysts like zinc chloride have also been employed. uobasrah.edu.iq

More recently, organic superacids have been shown to catalyze the GTP of alkyl crotonates. acs.orgresearchgate.netacs.org For instance, the polymerization of ethyl crotonate using 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene as a catalyst and 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene as an initiator yields poly(ethyl crotonate) with a narrow molecular weight distribution. acs.org The reaction temperature is a critical factor, with optimal results often achieved at low temperatures such as -40 °C to balance the polymerization rate and side reactions. acs.org

Silicon-based Lewis acids, like N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides, in combination with silyl ketene acetal (B89532) initiators, have also proven effective. x-mol.netacs.orgresearchgate.net The steric properties of the silyl groups on both the catalyst and the initiator play a crucial role in controlling the polymerization. x-mol.netacs.orgresearchgate.net For example, using bulkier silyl groups can enhance the stereoregularity of the resulting polymer. x-mol.netacs.orgscispace.com

A study on the GTP of ethyl crotonate using various silicon Lewis acid catalysts and silyl ketene acetal initiators demonstrated that poly(ethyl crotonate) with a number average molecular weight (M_n) greater than 50,000 g/mol could be obtained in all tested cases. acs.org

Table 1: Group-Transfer Polymerization of Ethyl Crotonate with Different Catalyst Systems

Catalyst Initiator Temperature (°C) Polymer Yield (%) Molecular Weight (Mw/Mn) Reference
C₆F₅CHTf₂ MTS -60 Low Rate Narrow acs.org
C₆F₅CHTf₂ MTS -40 69 1.20 acs.org
C₆F₅CHTf₂ MTS -20 - Broader acs.org
HgI₂ / TBSI Ketene silyl acetal -78 Quantitative Narrow scispace.com

MTS: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene; TBSI: tert-butyldimethylsilyl iodide; Tf₂NSiMe₃: N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide; Me3SKA: silyl ketene acetal with trimethylsilyl (B98337) moiety.

A significant aspect of crotonate polymerization is the ability to control the stereochemistry of the polymer chain, a property known as stereoregularity. In the case of poly(ethyl crotonate), this leads to the formation of ditactic polymers, which have two asymmetric carbons in each monomer unit. acs.orgresearchgate.net Specifically, the polymerization can be controlled to produce disyndiotactic polymers. researchgate.netscispace.comresearchgate.net

The stereocontrol is heavily influenced by the steric hindrance of the silyl groups in the catalyst and initiator, as well as the polymerization temperature. x-mol.netacs.orgresearchgate.netscispace.com Increasing the bulkiness of the trialkylsilyl group in the initiator, for example, from trimethylsilyl to the more sterically demanding tert-butyldimethylsilyl group, leads to a higher disyndiotacticity in the resulting polymer. scispace.com Lowering the polymerization temperature also enhances the disyndiotacticity. x-mol.netacs.orgresearchgate.netscispace.com

The level of disyndiotacticity has a profound impact on the material's properties. For instance, the glass transition temperature (Tg) of poly(ethyl crotonate) increases significantly with higher disyndiotacticity. researchgate.netx-mol.netresearchgate.net A poly(ethyl crotonate) with 92% disyndiotacticity exhibits a Tg of 201 °C, whereas a sample with 53% disyndiotacticity has a Tg of 82 °C. researchgate.netx-mol.netresearchgate.net This demonstrates that precise control over the polymer's stereochemistry is a powerful tool for tuning its thermal properties. researchgate.netx-mol.netacs.orgresearchgate.net

Table 2: Effect of Disyndiotacticity on the Glass Transition Temperature (Tg) of Poly(ethyl crotonate)

Disyndiotacticity (%) Glass Transition Temperature (Tg) (°C) Reference
92 201 x-mol.netresearchgate.net

Copolymerization Studies with Crotonate Esters

Crotonate esters, including ethyl crotonate, can also be copolymerized with other monomers to create materials with tailored properties. However, the copolymerization of crotonates can be challenging due to their low propagation rates and unfavorable reactivity ratios with many common vinyl monomers like styrenes and acrylates. nih.govacs.org

Despite these challenges, successful copolymerization has been achieved. For example, the free-radical copolymerization of 2-methylen-1,3-dioxepane (MDO) with butyl crotonate has been shown to produce alternating copolymers. nih.govacs.org This alternating nature was confirmed by MALDI-TOF analysis and experimental reactivity ratios. nih.govacs.org This work was extended to other crotonate monomers, including ethyl crotonate, demonstrating the potential to create a family of degradable copolymers. nih.govacs.org The resulting copolymers with a 50% crotonate and 50% MDO composition exhibited interesting properties. nih.gov

In another approach, copolymers with β-substituted acrylates like alkyl crotonates were synthesized via group-transfer polymerization using a silicon-based Lewis acid catalyst. researchgate.net This method allows for the incorporation of crotonate units into copolymers. However, the living chain end derived from β-substituted acrylates is more prone to termination reactions, such as cyclization, compared to α-substituted acrylates. researchgate.net

Mechanistic Aspects of Crotonate Polymerization

The mechanism of group-transfer polymerization has been a subject of discussion, with both an "associative" and a "dissociative" mechanism being proposed. scispace.com The associative mechanism suggests that the silyl group remains associated with the propagating chain end. scispace.com In contrast, the dissociative mechanism posits that the active intermediate is an enolate, similar to classical anionic polymerization. researchgate.netscispace.com

Stereochemical studies of the GTP of methyl crotonate provide evidence for the involvement of the transferring silyl group in the propagation steps, supporting the associative mechanism. scispace.com The polymerization proceeds through a trans-opening of the monomer's double bond. scispace.com

In the context of organic acid-catalyzed GTP, the proposed mechanism involves the coordination of the crotonate monomer to the catalyst, which activates the monomer. semanticscholar.org This activated monomer then reacts with the initiator or the living polymer chain end. semanticscholar.org Kinetic modeling of the GTP of alkyl crotonates with silicon Lewis acid catalysts has helped to quantitatively verify the proposed elementary reactions. semanticscholar.orgrsc.org These models show that at higher temperatures, termination reactions, such as cyclization of the propagating chain-end, become more significant than the propagation reactions. acs.orgsemanticscholar.orgrsc.org MALDI-TOF mass spectrometry has been used to identify these cyclization products. acs.org The bulkiness of the alkyl substituent on the silyl group of the catalyst can influence the ratio of the activation energies for propagation and termination, with bulkier groups favoring propagation. rsc.org

The mechanism of initiation can also vary. For instance, in some systems, the catalyst facilitates a 1,4-hydrosilylation of the crotonate monomer to generate a silyl ketene acetal in situ, which then initiates polymerization. acs.orgacs.org In other cases, particularly in anionic polymerization, the initiator can act as a Brønsted base, abstracting a proton from the monomer to form a crotonate anion that initiates polymerization. mdpi.com

Computational Chemistry and Theoretical Investigations of Ethyl D5 Crotonate Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to computational chemistry. They are used to predict the three-dimensional structure, electron distribution, and energetic properties of molecules. For Ethyl-d5 Crotonate, these calculations reveal the subtle yet significant effects of replacing five hydrogen atoms with deuterium (B1214612) in the ethyl group.

Methodologies and Applications:

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are the cornerstones of these investigations. DFT methods, such as the widely used B3LYP functional, offer a good balance between accuracy and computational cost. Ab initio methods like Møller-Plesset perturbation theory (MP2) provide higher accuracy by systematically improving upon the Hartree-Fock (RHF) method. acs.orgresearchgate.net These calculations are typically paired with a basis set (e.g., 6-31G*, 6-311+G**) that describes the atomic orbitals used to construct the molecular orbitals. acs.orgresearchgate.net

For this compound, these methods can be used to:

Optimize Molecular Geometry: Determine the most stable arrangement of atoms, including bond lengths, bond angles, and dihedral angles. While the equilibrium geometry is largely unchanged by isotopic substitution, subtle decreases in the vibrational-averaged bond lengths for C-D versus C-H bonds can be observed.

Calculate Electronic Properties: Predict properties such as the molecular dipole moment, charge distribution on atoms (e.g., using Natural Bond Orbital, NBO, analysis), and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the molecule's polarity and sites of reactivity.

Analyze Conformational Isomers: Like its non-deuterated counterpart, this compound can exist in different rotational conformations (rotamers), particularly concerning the orientation of the ester group. researchgate.net Computational methods can calculate the potential energy surface to identify stable conformers and the energy barriers between them.

Interactive Table: Computational Methods in Molecular Modeling

MethodTypical Application for this compoundBasis Set ExampleKey Output
DFT (e.g., B3LYP) Geometry optimization, vibrational frequencies6-311G**Optimized coordinates, electronic energy, orbital energies, dipole moment acs.org
Ab Initio (MP2) High-accuracy energy calculations, electron correlation effectsaug-cc-pVTZMore precise electronic and total energies ajchem-a.com
NBO Analysis Analysis of charge distribution and bonding6-31G*Atomic charges, bond character, hybridization acs.org

Simulation of Reaction Pathways and Energy Profiles for Deuterated Species

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and understand the factors that control reaction rates and outcomes. For deuterated species, a key application is the prediction of kinetic isotope effects (KIEs).

Reaction Pathways and Transition States:

Methods have been developed to automatically explore potential energy surfaces and locate reaction pathways between reactants and products. acs.orgacs.org These simulations map out the lowest energy route for a reaction, which proceeds via a high-energy transition state (TS). The energy difference between the reactants and the transition state is the activation energy barrier, a critical determinant of the reaction rate. Computational studies on the oxidation of non-deuterated ethyl crotonate by OH radicals have identified transition states and energy barriers for various reaction channels. acs.org

Kinetic Isotope Effect (KIE):

The KIE is the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy one (kD). For this compound, deuteration is at the ethyl group, which is not directly involved in many reactions at the crotonate double bond. However, if a reaction mechanism involves the ethyl group, or if hyperconjugation effects play a role, a secondary KIE might be observed.

Computational models can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. rsc.orgsnnu.edu.cn The primary cause of KIEs is the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The C-D bond has a lower ZPVE, making it stronger and requiring more energy to break, which typically results in a slower reaction rate (a "normal" KIE where kH/kD > 1). nih.gov Path integral simulation methods can also be employed for more complex systems, especially in enzyme catalysis, to calculate KIE values. mdpi.com

Interactive Table: Illustrative Energy Profile for a Hypothetical Reaction This table illustrates a hypothetical energy profile for a reaction where a C-H/C-D bond in the ethyl group is cleaved.

SpeciesDescriptionRelative Energy (kcal/mol) - HRelative Energy (kcal/mol) - D5
Reactants Ethyl Crotonate + Reagent00
Transition State Activated complex with partial C-H/C-D bond breaking+25.0+26.5
Products Reaction products-10.0-10.0
Activation Energy Energy barrier to reaction25.026.5

Prediction of Spectroscopic Parameters of Deuterated Analogs

A significant strength of computational chemistry is its ability to predict spectroscopic data, which is essential for identifying and characterizing molecules. For deuterated compounds, these predictions are particularly useful for assigning spectra where isotopic shifts occur.

Vibrational Spectroscopy (IR/Raman):

The vibrational frequencies of a molecule correspond to the energies of its bond stretching, bending, and torsional motions. These can be calculated computationally, typically using DFT methods, to predict the infrared (IR) and Raman spectra. faccts.dereadthedocs.io The most dramatic effect of deuteration in this compound is on the vibrational modes of the ethyl group.

The frequency of a vibrational mode is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the atoms. Replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass. This causes the vibrational frequencies of C-D bonds to be substantially lower than those of C-H bonds. ajchem-a.commsu.edu For example, C-H stretching vibrations typically appear around 2900-3000 cm⁻¹, whereas C-D stretches are expected around 2100-2200 cm⁻¹. researchgate.net This predictable shift is a powerful tool for confirming the location of isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can also predict NMR spectra by calculating the nuclear magnetic shielding tensors for each nucleus. faccts.demdpi.com From these, the chemical shifts (δ) and spin-spin coupling constants (J-couplings) can be derived. While deuteration of the ethyl group in this compound will remove the ¹H NMR signals from those positions, it will cause small but measurable isotopic shifts in the ¹³C NMR spectrum of neighboring carbons. These secondary isotope effects arise from the slight changes in vibrational averaging of molecular geometry and are well-predicted by high-level calculations.

Interactive Table: Predicted Vibrational Frequencies for this compound

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)Consequence of Deuteration
Symmetric CH₃ Stretch ~2960~2140Large shift to lower frequency
Asymmetric CH₃ Stretch ~2980~2230Large shift to lower frequency
Symmetric CH₂ Stretch ~2870~2100Large shift to lower frequency
Asymmetric CH₂ Stretch ~2930~2180Large shift to lower frequency
CH₃ Bending ~1380~1050Significant shift to lower frequency
CH₂ Scissoring ~1465~1100Significant shift to lower frequency

Future Perspectives and Emerging Research Trajectories

Development of Novel Deuteration Methodologies

The synthesis of Ethyl-d5 Crotonate, where the five hydrogen atoms on the ethyl group are replaced with deuterium (B1214612), is foundational to its application. Current research trajectories are aimed at developing more efficient, selective, and scalable methods for deuteration. Traditional synthesis often involves the Fischer esterification of crotonic acid with a deuterated alcohol, such as ethanol-d6 (B42895) (CD3CD2OD) or ethanol-d5 (B126515) (CD3CD2OH), in the presence of an acid catalyst.

Emerging research is exploring alternative pathways that offer improved yields and reduced isotopic scrambling. These include:

Catalytic H-D Exchange Reactions: The use of transition-metal catalysts (e.g., iridium, ruthenium) to facilitate direct hydrogen-deuterium exchange on the ethyl group of the pre-formed Ethyl Crotonate molecule. This approach could potentially offer a more atom-economical route compared to starting with expensive deuterated ethanol (B145695).

Enzymatic Catalysis: Biocatalytic methods using specific enzymes, such as lipases, are being investigated for the esterification process. These methods can offer high selectivity under mild reaction conditions, minimizing side reactions and improving the purity of the final deuterated product.

Flow Chemistry Systems: The implementation of continuous flow reactors for deuteration reactions is another promising area. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher efficiency, better reproducibility, and safer handling of reagents.

These advancements aim to make highly deuterated compounds like this compound more accessible for widespread use in research and analytical applications.

Integration with Advanced Analytical Techniques

This compound serves as an exemplary internal standard for quantitative analysis due to its chemical similarity to its non-deuterated analog, Ethyl Crotonate. Its distinct mass difference allows for clear differentiation in mass spectrometry-based assays. The future in this domain lies in its integration with increasingly sensitive and sophisticated analytical platforms.

Mass Spectrometry (MS): The primary application of this compound is in isotope dilution mass spectrometry (IDMS). When paired with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it enables the precise quantification of Ethyl Crotonate in complex matrices. The deuterated standard is added in a known amount to a sample, and the ratio of the native analyte to the standard is measured. This corrects for sample loss during preparation and variations in instrument response.

Future research will likely see its use in hyphenated high-resolution mass spectrometry (HRMS) techniques, such as GC-Orbitrap MS, for metabolomics and environmental analysis, allowing for ultra-trace level detection.

Below is a data table comparing the mass spectrometric properties of Ethyl Crotonate and its deuterated isotopologue.

PropertyEthyl Crotonate (Natural)This compound (Deuterated)
Chemical Formula C₆H₁₀O₂C₆H₅D₅O₂
Molecular Weight 114.14 g/mol 119.17 g/mol
Nominal Mass (M+) 114 Da119 Da
Primary Application AnalyteInternal Standard

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used to confirm the absence of protons in the ethyl group of this compound, ²H (Deuterium) NMR spectroscopy is a powerful tool for confirming the position and extent of deuteration. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY), can be adapted to study the interactions and structure of deuterated molecules in solution, providing deeper insights than mass spectrometry alone.

Potential in Isotope Effects for Rational Design in Chemical Transformations

The presence of deuterium in place of hydrogen can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). In this compound, the deuterium atoms are located on the ethyl ester group, not directly on the reactive carbon-carbon double bond of the crotonate moiety. This positioning means that significant primary KIEs are not expected for reactions at the double bond, such as addition reactions.

However, secondary KIEs can be observed in reactions involving the ester functional group. For instance, in the hydrolysis or transesterification of the ester, the C-H bonds of the adjacent ethyl group are not broken, but the vibrational frequencies of these bonds can influence the stability of the transition state.

Mechanistic Elucidation: By studying the secondary KIEs in reactions like base-catalyzed hydrolysis (saponification), researchers can gain detailed insights into the structure of the tetrahedral intermediate and the reaction mechanism. A measured KIE value different from unity (kH/kD ≠ 1) can help confirm the rate-determining step of the reaction.

Rational Reaction Control: While still a developing area, a deeper understanding of these subtle isotope effects could theoretically be used for the rational design of chemical processes. By strategically placing isotopes, it may be possible to subtly influence reaction pathways, favoring one desired product over another in complex reaction networks. For example, if a side reaction involves the ethyl group, deuteration could potentially suppress that pathway, thereby increasing the yield of the desired primary reaction. This represents a frontier in using isotopic substitution as a tool for fine-tuning chemical reactivity.

Q & A

Q. How is Ethyl-d5 Crotonate characterized using NMR spectroscopy, and what methodological considerations are critical for resolving its structure?

this compound is characterized via 1D and 2D NMR techniques. Key steps include:

  • 1H NMR : Identify coupling patterns (e.g., methyl groups at positions 6,7,8 and ethylene at position 2) and resolve splitting frequencies using homonuclear J-resolved spectroscopy .
  • 13C NMR : Utilize DEPT experiments (DEPT-45, DEPT-90, DEPT-135) to distinguish CH3, CH2, and CH groups, with quaternary carbons confirmed by absence in DEPT spectra .
  • Heteronuclear Correlations (HMQC/HMBC) : Assign long-range couplings and verify connectivity between protons and carbons, particularly for deuterated positions . Note: Deuterium labeling (d5) simplifies splitting patterns but requires adjusted acquisition parameters to account for isotopic effects.

Q. What analytical methods are recommended for quantifying this compound in polymer matrices, and how do isotopic labels improve accuracy?

The crotonate assay (adapted from Law and Slepecky, 1961) involves:

  • UV-Vis Spectroscopy : Measure absorbance at 235 nm after sulfuric acid treatment of polymer samples. Calibration curves using deuterated standards enhance precision by reducing background interference .
  • Gravimetric Analysis : Validate total PHA content, with isotopic labels (d5) enabling tracking of ester incorporation via mass spectrometry .

Advanced Research Questions

Q. How do gas-phase oxidation kinetics of this compound with OH radicals differ from non-deuterated analogs, and what computational models validate these differences?

Kinetic studies using relative rate methods (GC-FID) show:

  • Rate Coefficients : this compound exhibits a slightly higher kOHk_{\text{OH}} (4.96×1011cm3molecule1s1\sim4.96 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}) due to isotopic effects on HOMO energy (ΔEHOMO0.05eV\Delta E_{\text{HOMO}} \approx -0.05 \, \text{eV}) .
  • Computational Validation : Hartree-Fock/6-31++G(d,p) calculations predict reactivity trends, with deuterium substitution altering electron density at the double bond .

Q. What mechanistic insights do degradation products of this compound provide in atmospheric chemistry studies?

Product identification via GC-MS reveals:

  • Primary Products : 2-Hydroxypropanal, acetaldehyde, and formic acid, indicating OH radical addition at C2/C3 positions followed by β-scission .
  • Isotopic Tracing : Deuterium labels track hydrogen abstraction sites, distinguishing between cis/trans isomerization pathways during photolysis .

Q. How does this compound modulate histone crotonylation in epigenetic studies, and what experimental designs control for isotopic interference?

In cell-fate determination models (e.g., neural stem cells):

  • ChIP-Seq/RNA-Seq Integration : Identify promoter regions with enriched Kcr (lysine crotonylation) using deuterated crotonate to differentiate endogenous vs. exogenous modifications .
  • qRT-PCR Validation : Quantify hypertrophic gene expression (e.g., Nppb) under ECHS1 knockdown, with deuterated controls minimizing metabolic dilution effects .

Methodological Best Practices

Q. What precautions are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety glasses, and fume hoods to prevent dermal/ocular exposure (Category 2A irritation) .
  • Storage : Maintain at 4°C in inert atmospheres to avoid photochemical isomerization .

Q. How can researchers resolve contradictions in NMR data for deuterated vs. non-deuterated crotonate derivatives?

  • Spectral Deconvolution : Apply Lorentzian fitting to overlapping peaks (e.g., CDCl3 solvent shifts) .
  • Control Experiments : Compare with non-deuterated analogs under identical acquisition parameters to isolate isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.